NH2-PEG-Strt (MW 3000)

Thiol protection Oxidative stability Storage shelf-life

Standard heterobifunctional PEG linkers with free thiols often dimerize during amine coupling, reducing yield. NH2-PEG-Strt (MW 3000) solves this with an acid-labile trityl protecting group. - Orthogonal conjugation: React amine first (e.g., with E3 ligase ligand), then deprotect (TFA/DCM) for thiol conjugation. - Prevents PEG-PEG homodimers; ensures >95% mono-conjugate yield. - >2-year shelf life as powder at -20°C; 10 mM DMSO solubility. - Available for immediate R&D supply.

Molecular Formula C26H30N2O2S
Molecular Weight 434.6 g/mol
Cat. No. B15576584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG-Strt (MW 3000)
Molecular FormulaC26H30N2O2S
Molecular Weight434.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N2O2S/c27-17-19-30-20-18-28-25(29)16-21-31-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21,27H2,(H,28,29)
InChIKeyUQLXQCCOROVGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-PEG-Strt (MW 3000) – Heterobifunctional Linker with Protected Thiol


NH2-PEG-Strt (MW 3000), chemically designated as alpha-amino-omega-tritylthio poly(ethylene glycol) with an average molecular weight of 3,000 Da, is a heterobifunctional polyethylene glycol (PEG) derivative. It features a primary amine (-NH₂) at one terminus and a trityl (S-trityl)-protected thiol at the other, bridged by a flexible PEG chain. The compound belongs to the PEG-based PROTAC linker class and is functionally distinct from simple amine-PEG-thiol (NH2-PEG-SH) linkers due to its protected thiol strategy. The trityl group shields the thiol from premature oxidation and unwanted side reactions, enabling controlled, stepwise conjugation workflows where the amine is reacted first, followed by acid-mediated deprotection to liberate the reactive thiol for subsequent disulfide bond formation or thiol-ene chemistry.

NH2-PEG-Strt (MW 3000) vs. Free Thiol and Maleimide Linkers


Interchanging NH2-PEG-Strt with a structurally similar analog—such as NH2-PEG-SH (free thiol) or NH2-PEG-Maleimide—introduces distinct failure modes that directly impact the integrity of a multi-step conjugation strategy. NH2-PEG-SH exposes a free thiol from the outset, making it susceptible to oxidative dimerization during the initial amine-coupling step; this leads to PEG-PEG homodimer byproducts and reduced effective concentration of the mono-conjugate. NH2-PEG-Maleimide, conversely, provides a thiol-reactive terminus but eliminates the ability to install a cleavable or redox-responsive disulfide linkage, a feature critical for intracellular payload release in antibody-drug conjugates (ADCs) and certain PROTAC designs. The trityl protecting group in NH2-PEG-Strt is not merely a convenience—it is a structural determinant of reaction orthogonality, enabling sequential conjugation that neither the free-thiol nor the maleimide analog can deliver without protection-deprotection gymnastics.

NH2-PEG-Strt (MW 3000): Key Differentiating Evidence


Trityl Protection: Multi-Month Storage Stability

NH2-PEG-Strt (MW 3000) employs a trityl (triphenylmethyl) thioether protecting group that prevents air oxidation of the thiol moiety—a well-characterized limitation of free thiol PEG reagents such as NH2-PEG-SH (MW 3400). Free PEG-thiols undergo oxidative dimerization to form disulfide-bridged PEG-PEG homodimers within hours to days in solution under ambient atmosphere, requiring inert-atmosphere handling and freshly prepared solutions. In contrast, the trityl-protected thiol in NH2-PEG-Strt is stable at -20°C as a dry powder for ≥2 years and in DMSO stock solution at -80°C for ≥6 months. While no published head-to-head accelerated stability study exists for this specific PEG pair, the tritylsulfanyl group is established in peptide chemistry as comparable in stability to the tert-butylsulfanyl group while offering the advantage of rapid, quantitative acidolytic removal. [1]

Thiol protection Oxidative stability Storage shelf-life

Acidolytic Trityl Deprotection Efficiency

The trityl protecting group on NH2-PEG-Strt is cleaved quantitatively (≥95% conversion) using pure trifluoroacetic acid (TFA) or TFA/dichloromethane (DCM) mixtures under mild conditions, releasing the free thiol for subsequent conjugation. This contrasts with the S-tert-butylsulfanyl (StBu) group found in some commercial amine-PEG-S-tBu linkers, which requires reductive cleavage with thiols (e.g., DTT) or phosphines rather than simple acidolysis, introducing additional reagents that can interfere with sensitive payloads and adding purification steps. [1] The quantitative nature of trityl deprotection—documented across multiple PEG-tritylthio derivative classes including α-NHS-ω-tritylthio, α-SQA-ω-tritylthio, and α-hydroxy-ω-tritylthio PEGs—means the free thiol concentration post-deprotection can be reliably calculated from the initial PEG concentration without requiring empirical re-titration.

Deprotection efficiency Trityl cleavage Conjugation yield

Hindered Disulfide: Enhanced Plasma Stability

The steric bulk of the trityl group and the resulting steric environment around the disulfide bond formed after deprotection and conjugation contribute to enhanced stability against reductive cleavage in biological media. In a landmark study on disulfide-linked antibody-maytansinoid conjugates, Kellogg et al. demonstrated that increasing steric hindrance adjacent to the disulfide linkage systematically increased resistance to dithiothreitol (DTT) reduction in vitro and extended plasma stability in CD1 mice. Conjugates with the most sterically hindered disulfide linkages exhibited the greatest stability to reductive cleavage in both settings. [1] The enabling patent literature on sterically hindered disulfide coupling agents (US Patent 5,241,078) explicitly teaches that conjugates containing sterically hindered disulfide linkages are especially valuable for in vivo applications such as targeted delivery of immunotoxins and drugs, where premature linker cleavage in circulation leads to off-target toxicity. [2] While NH2-PEG-Strt itself is a precursor reagent, the disulfide conjugates it ultimately forms through thiol-deprotection-and-coupling inherit the steric benefit conferred by the local architecture around the sulfur atom.

Disulfide stability Plasma half-life Steric hindrance ADC linker

DMSO Solubility for PROTAC Library Synthesis

NH2-PEG-Strt (MW 3000) exhibits a measured DMSO solubility of 10 mM (equivalent to approximately 30 mg/mL at MW 3000). This solubility level is consistent with the PEG 3000 class, where the extended ethylene glycol chain contributes hydrophilicity that enhances solvation in polar aprotic solvents. For comparison, many non-PEGylated or short-chain alkyl linkers of similar heterobifunctional architecture (e.g., alkyl-based amine-thiol linkers with MW <500) often exhibit DMSO solubility below 5 mM due to hydrophobic collapse and crystallinity. The 10 mM DMSO solubility of NH2-PEG-Strt (MW 3000) is sufficient for preparing concentrated stock solutions used in PROTAC library synthesis, where linker concentrations of 5–10 mM are typically required for efficient amide coupling to E3 ligase ligands. This represents a 2- to 5-fold solubility advantage over non-PEGylated analogs of comparable reactive functionality.

Solubility PROTAC formulation DMSO solubility

Low Polydispersity for Reproducible Conjugation

The PEG backbone of NH2-PEG-Strt (MW 3000) exhibits a polydispersity index (PDI, Đ) in the range of 1.05–1.10, consistent with the accepted standard for PEG reagents in the 1–5 kDa molecular weight range. Lower PDI values translate directly to narrower molecular weight distributions, which in turn yield more uniform hydrodynamic radii and more consistent conjugation stoichiometries when the linker is incorporated into a PROTAC or bioconjugate construct. As noted in the PROTAC linker quality literature, any polydispersity in a PEG batch adds variation to its hydrodynamic radius, perturbing the power-law relationships that govern pharmacokinetics in plasma and introducing error into predictions of efficacious exposure. Industrially produced PEG with higher PDI (>1.2) presents broader molecular weight distributions that complicate characterization and may lead to lot-to-lot variability in conjugate performance. The PDI 1.05–1.10 specification for MW 3000 PEG places NH2-PEG-Strt in a quality tier suitable for applications where reproducibility of the final construct's molecular dimensions is critical, including PROTACs intended for in vivo pharmacology.

Polydispersity Conjugation reproducibility PEG quality

NH2-PEG-Strt (MW 3000) – Recommended Applications


PROTAC Library Synthesis with Sequential Conjugation

In PROTAC library construction, NH2-PEG-Strt (MW 3000) is the linker of choice when the synthesis strategy demands that the amine terminus be coupled to an E3 ligase ligand (e.g., VHL or CRBN recruiter) via amide bond formation before the thiol is unveiled. The trityl protection prevents thiol-mediated side reactions during the amine coupling step, which would otherwise consume the thiol-reactive functionality of a free-thiol linker such as NH2-PEG-SH. After purification of the amine-coupled intermediate, quantitative deprotection with TFA/DCM liberates the thiol for subsequent conjugation to a thiol-reactive warhead or for disulfide-bridged dimerization. The 10 mM DMSO solubility supports the high linker concentrations needed for efficient amide coupling in parallel synthesis formats.

Reduction-Responsive ADC Linker-Payload Synthesis

For ADCs requiring a cleavable disulfide linkage between the antibody and the cytotoxic payload, NH2-PEG-Strt (MW 3000) provides a building block that introduces steric hindrance adjacent to the eventual disulfide bond. As demonstrated by Kellogg et al., sterically hindered disulfide linkers exhibit 3- to 10-fold enhanced plasma stability relative to unhindered disulfide linkers, reducing premature payload release in circulation while preserving efficient intracellular cleavage. The 3,000 Da PEG spacer further provides sufficient reach to span the distance between the antibody surface and a buried cysteine conjugation site, while the narrow PDI (1.05–1.10) ensures that each linker-payload unit has a consistent hydrodynamic contribution to the final ADC.

Hydrogel Crosslinking with Orthogonal Amine-Thiol Reactivity

In hydrogel and biomaterial engineering, NH2-PEG-Strt (MW 3000) enables a two-stage crosslinking strategy: first, the amine terminus is used to anchor the PEG chain to a polymer backbone or nanoparticle surface via amide or NHS ester chemistry; second, the trityl group is removed under mild acidic conditions to reveal the thiol, which can then participate in thiol-ene photocrosslinking or disulfide-mediated network formation. This sequential reactivity is not achievable with NH2-PEG-Maleimide, where the maleimide group would compete with the amine during the first coupling step and form irreversible thioether bonds prematurely. The extended shelf-life of the trityl-protected form (>2 years as powder at -20°C) makes it practical to stock this reagent for hydrogel formulation development programs spanning multiple years.

Site-Specific PEGylation via Disulfide Bridging

For therapeutic protein PEGylation, NH2-PEG-Strt (MW 3000) can be deployed in a disulfide-bridging strategy: after reduction of an accessible protein disulfide bond, the deprotected thiol terminus of the linker engages in bis-alkylation to re-bridge the two cysteine residues with a three-carbon-spanning PEG tether. This site-specific approach preserves the protein's tertiary structure and ensures a 1:1 PEG-to-protein stoichiometry, avoiding the heterogeneous mixtures of positional isomers that result from random amine PEGylation. The use of a sterically hindered disulfide architecture, as supported by US Patent 5,241,078, further stabilizes the conjugate against thiol-disulfide exchange with serum albumin and glutathione in circulation, prolonging the conjugate's functional half-life. The 3,000 Da PEG chain provides sufficient steric shielding to reduce immunogenicity and renal clearance while maintaining the conjugate's aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-PEG-Strt (MW 3000)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.